molecular formula C8H10N2O2 B6523003 1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1797409-28-9

1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6523003
CAS RN: 1797409-28-9
M. Wt: 166.18 g/mol
InChI Key: SLPFWTICZXFMKC-UHFFFAOYSA-N
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Description

“1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound. It is a type of heterocyclic compound . Heterocyclic compounds have a wide range of applications and can influence various fields like medicine, polymer science, agronomy, and various chemical industries .


Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives involves the use of ethyl acetoacetate, secondary amine, aromatic benzaldehyde by adding a catalytic amount of CuCl2·2H2O via a solvent-less Grindstone multicomponent reagent method . This method is known as the Biginelli reaction .

Future Directions

The future directions in the study of “1-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” and similar compounds could involve the synthesis of novel compounds to evaluate their biological potential . The search for more suitable preparation of dihydropyrimidinone continues today .

Mechanism of Action

Mode of Action

Pyrimidine derivatives often interact with biological systems by substituting for natural nucleotides during DNA or RNA synthesis, which can interfere with normal cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways that “1-cyclobutylpyrimidine-2,4(1H,3H)-dione” might affect. Given its structural similarity to natural pyrimidines, it could potentially affect any biochemical pathway involving dna or rna synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-cyclobutylpyrimidine-2,4(1H,3H)-dione” are currently unknown . These properties would be crucial to understand for potential therapeutic applications of the compound, as they would influence its bioavailability and overall effect in the body.

properties

IUPAC Name

1-cyclobutylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-4-5-10(8(12)9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFWTICZXFMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclobutylpyrimidine-2,4(1H,3H)-dione

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